![molecular formula C25H17N5O3 B2916696 4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid CAS No. 1007186-68-6](/img/structure/B2916696.png)
4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid is a useful research compound. Its molecular formula is C25H17N5O3 and its molecular weight is 435.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N4O2, and it features a unique arrangement of functional groups that contribute to its biological properties. The structure includes a cyano group, a pyrazole ring, and an enamido linkage, which are known to influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrazoles, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyrazolone derivatives showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-Cancer Activity
Several studies have explored the anti-cancer properties of pyrazole derivatives. For instance, compounds with structural similarities to the target molecule have demonstrated cytotoxic effects against human colon cancer and leukemia cells. One such derivative was reported to have an IC50 value indicating sub-micromolar activity against cancer cell lines .
Table 1: Summary of Anti-Cancer Activity
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
NPD-0227 | Colon Cancer | 0.5 | |
Pyrazolone A | Leukemia | 0.8 | |
Pyrazolone B | Melanoma | 1.2 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain in various conditions .
Table 2: Inhibition of COX Enzymes
Compound Name | COX Inhibition (%) | Reference |
---|---|---|
4-{...} benzoic acid | 75% (COX-1) | |
Pyrazolone Derivative C | 80% (COX-2) |
The biological activities of the compound are primarily mediated through its interaction with specific enzymes and receptors involved in disease pathways. For instance, the anti-cancer effects may be linked to apoptosis induction in cancer cells, while anti-inflammatory actions may result from the modulation of inflammatory cytokine release.
Case Studies
- Chagas Disease Treatment : A study investigated the efficacy of similar compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that modifications in the pyrazole structure could enhance inhibitory activity against this parasite, suggesting potential therapeutic applications .
- Toxicity Assessment : In evaluating the safety profile of these compounds, it was noted that while some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity towards normal human cells. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic candidates .
Eigenschaften
IUPAC Name |
4-[[2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O3/c26-14-19(24(31)28-21-10-8-17(9-11-21)25(32)33)13-20-16-30(22-6-2-1-3-7-22)29-23(20)18-5-4-12-27-15-18/h1-13,15-16H,(H,28,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYOCSBKVMXTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.